2,2',4,4',5,5'-Hexabromodiphenyl ether

Beschreibung

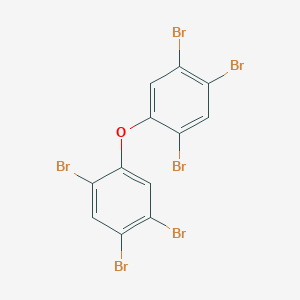

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXIRSKYBISPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4030047 | |

| Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68631-49-2 | |

| Record name | BDE 153 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68631-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexabrominated diphenyl ether 153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',5,5'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX58WCQ511 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157.6 °C | |

| Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Direct Bromination Using Elemental Bromine

In this method, diphenyl ether is treated with excess bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic aromatic substitution, with bromine atoms occupying para and ortho positions relative to the ether oxygen. Achieving the 2,2',4,4',5,5' configuration necessitates strict temperature control (40–60°C) and prolonged reaction times (48–72 hours).

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Bromine Equivalents | 6.0–6.5 mol/mol | Prevents over-bromination |

| Catalyst Loading | 5–10 wt% FeBr₃ | Accelerates substitution |

| Reaction Temperature | 50°C ± 5°C | Minimizes side products |

Post-reaction purification involves sequential washing with sodium thiosulfate (to quench excess bromine) and recrystallization from toluene/ethanol mixtures. Yields typically range from 45% to 60%.

Reductive Debromination of Higher Brominated Congeners

Source demonstrates that reductive debromination of decabromodiphenyl ether (BDE-209) using sodium borohydride (NaBH₄) generates lower-brominated derivatives, including hexaBDEs. While this method primarily yields BDE-207 and BDE-208 (nonaBDEs), adjustments to reaction conditions can favor BDE-153 formation.

Controlled Debromination Protocol

-

Substrate : BDE-209 (purity >98%)

-

Reducing Agent : NaBH₄ (2.5 equivalents)

-

Solvent : Tetrahydrofuran (THF)/water (9:1 v/v)

Chromatographic separation (silica gel, hexane/dichloromethane gradient) isolates BDE-153 from debromination byproducts. Gas chromatography/mass spectrometry (GC/MS) confirms identity, with characteristic ions at m/z 644 ([M]⁺) and 564 ([M-Br]⁺).

Ullmann Coupling of Brominated Precursors

A less common but regioselective approach involves Ullmann coupling of 2,4,5-tribromophenol with 2,4,5-tribromophenyl bromide. This method ensures precise bromine placement but suffers from low yields (25–35%) due to competing ether cleavage.

Reaction Scheme:

Industrial-Scale Production and Challenges

Patent CN102041582A describes hexaBDE incorporation into polyethylene naphthalate (PEN) fibers, indirectly confirming industrial synthesis routes. While specifics are proprietary, batch processes likely involve:

-

Bromination in Continuous Reactors : Enhanced heat transfer minimizes localized over-bromination.

-

In Situ Purification : Molecular distillation removes lower-brominated impurities.

Analytical Challenges :

-

Co-elution with BDE-154 (2,2',4,4',5,6'-hexaBDE) during GC analysis necessitates high-resolution columns (DB-5HT, 15 m × 0.25 mm).

-

NMR characterization (¹H, ¹³C) is hindered by symmetry-induced signal overlap, requiring 2D techniques like COSY and HSQC.

Environmental and Metabolic Considerations

Though beyond synthesis scope, source notes that BDE-153’s metabolic stability in rats (31% retention at 72 hours) underscores its environmental persistence. This property correlates with its resistance to debromination under physiological conditions, a trait influenced by the 2,2',4,4',5,5' substitution pattern.

Analyse Chemischer Reaktionen

Photodegradation Reactions

BDE-153 undergoes photolysis under UV irradiation, primarily through debromination and structural rearrangement . Key findings include:

Experimental Conditions and Products

| Solvent | Wavelength (nm) | Major Products | Byproducts |

|---|---|---|---|

| Acetonitrile | 302 | BDE-99, BDE-101, BDE-118 (penta-BDEs) | Brominated dibenzofurans, tetrabrominated 2-hydroxybiphenyls |

| Distilled Water | 302 | BDE-47, BDE-66, BDE-77 (tetra-BDEs) | None detected |

| Seawater | 302 | Similar to water but with faster debromination | Trace hydroxylated biphenyl derivatives |

-

Mechanism : UV light induces homolytic cleavage of C–Br bonds, leading to sequential bromine loss. In acetonitrile, radical recombination forms brominated dibenzofurans .

-

Half-Life : Photodegradation occurs rapidly in aqueous environments (<1 hour in seawater) .

Thermal Decomposition

At elevated temperatures (e.g., during waste incineration), BDE-153 decomposes via:

-

Oxidative breakdown : Forms brominated dioxins and furans (PBDD/Fs) .

-

Debromination : Generates lower brominated congeners like BDE-47 and BDE-99 .

Thermal Stability Metrics

| Property | Value | Source |

|---|---|---|

| Melting Point | 183°C | |

| Boiling Point | Decomposes before 300°C |

Biotic Transformations

Microbial degradation in anaerobic environments leads to reductive debromination :

Observed Pathways in Sediments

| Microorganism | Primary Products | Secondary Products |

|---|---|---|

| Dehalococcoides spp. | BDE-99, BDE-153 | BDE-47, BDE-28 |

| Sulfurospirillum | BDE-101 | Non-detectable |

Hydroxylation and Oxidative Pathways

In mammalian systems, cytochrome P450 enzymes mediate hydroxylation:

Metabolites Identified in Rodent Studies

| Metabolite | Structure | Toxicity Profile |

|---|---|---|

| 6-OH-BDE-153 | Para-hydroxylated BDE-153 | Endocrine disruption |

| 4'-OH-BDE-153 | Ortho-hydroxylated BDE-153 | Neurotoxic potential |

-

Bioaccumulation : Hydroxylated metabolites exhibit higher binding affinity to transthyretin (TTR), disrupting thyroid hormone transport .

Environmental Persistence and Reactivity Comparison

| Parameter | BDE-153 | BDE-47 (Tetra-BDE) | BDE-209 (Deca-BDE) |

|---|---|---|---|

| Log Kow | 7.90 | 6.81 | 10.00 |

| Atmospheric Half-Life | 2–5 days | 1–3 days | >1 year |

| Dominant Degradation | Photolysis | Photolysis | Thermal decomposition |

Key Research Findings

-

BDE-153’s photodegradation in seawater produces BDE-47 , a congener linked to neurodevelopmental toxicity .

-

Hydroxylated metabolites exhibit 10–100× higher endocrine-disrupting activity than parent BDE-153 .

-

Thermal decomposition contributes to PBDD/F emissions , which are carcinogenic at low concentrations .

Wissenschaftliche Forschungsanwendungen

Toxicological Assessments

The toxicological profile of BDE-153 has been extensively studied to evaluate its health effects. Research indicates that BDE-153 is poorly metabolized and retained in tissues following exposure. A study on male rats showed approximately 70% absorption after gavage administration, with minimal excretion observed .

Health Risk Assessments

The U.S. Environmental Protection Agency (EPA) has conducted health hazard assessments for BDE-153, identifying it as a potential endocrine disruptor with implications for human health. The Integrated Risk Information System (IRIS) provides reference doses (RfD) for chronic exposure, although specific values for BDE-153 were not derived due to limited data availability .

Environmental Impact Studies

BDE-153's persistence and bioaccumulation in the environment have raised concerns about its ecological impact. Studies have demonstrated that PBDEs, including BDE-153, can accumulate in the fatty tissues of wildlife and humans. A significant case study highlighted the presence of BDE-153 in breast adipose tissue samples from women undergoing surgery, indicating widespread exposure and accumulation .

Biomonitoring Efforts

Biomonitoring studies have been crucial in assessing human exposure levels to BDE-153. These studies reveal significant variability in PBDE concentrations across populations, influenced by factors such as dietary habits and geographical location . For instance, a case-control study within the California Teachers Study found no direct association between serum levels of BDE-153 and breast cancer risk; however, the findings underscore the need for ongoing monitoring due to the compound's persistent nature .

Case Studies

Several case studies illustrate the applications of BDE-153 in research:

- Breast Cancer Case-Control Study : Investigated the relationship between serum PBDE levels and breast cancer risk among women. The study concluded that while no significant association was found for BDE-153 specifically, it highlighted the need for further research into long-term health effects of PBDE exposure .

- Toxicokinetics Research : Explored the absorption and retention of BDE-153 in animal models, providing insights into its metabolic pathways and potential health risks associated with chronic exposure .

Wirkmechanismus

The mechanism by which 2,2’,4,4’,5,5’-Hexabromodiphenyl ether exerts its effects involves its interaction with biological molecules. It can bind to hormone receptors, disrupting endocrine functions. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

PBDE congeners vary in bromination patterns, influencing their environmental behavior and toxicity. Key comparators include:

- BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether): Tetra-BDE with lower molecular weight (485.7 g/mol) and log Kow ~6.8 .

- BDE-99 (2,2',4,4',5-Pentabromodiphenyl ether): Penta-BDE with higher lipophilicity (log Kow ~7.2) and molecular weight (564.7 g/mol) .

- BDE-100 (2,2',4,4',6-Pentabromodiphenyl ether): Structural isomer of BDE-99 with similar bromination but distinct meta-substitution .

- BDE-153 : Hexa-BDE (643.7 g/mol, log Kow ~7.5) with full bromination at para/meta positions, enhancing stability .

Key Differences :

- Bioaccumulation : BDE-153 exhibits higher bioaccumulation factors (BAFs) in marine mammals (e.g., ~1000 ng/g lipid) compared to BDE-47 (~35 ng/g lipid in humans) due to its resistance to metabolic breakdown .

- Placental Transfer : BDE-153 has lower placental transfer efficiency (0.29–0.54) than BDE-47 (0.60–1.51), likely due to its larger molecular size and stronger protein binding .

Toxicokinetics and Metabolism

- Hepatic Transport : BDE-153 has the lowest affinity for human hepatic OATP1B1 transporters (Km = 1.91 μM) compared to BDE-47 (Km = 0.31 μM) and BDE-99 (Km = 0.91 μM), suggesting slower hepatic uptake and prolonged circulation .

- Half-Life : In rodents, BDE-153 has a longer half-life (~44 days) than BDE-47 (~5 days) and BDE-99 (~15 days) due to reduced metabolism of highly brominated congeners .

- Interactive Effects : Co-exposure with BDE-47 or BDE-99 in rodents increases BDE-153 accumulation in adipose tissue, indicating synergistic interactions .

Health Effects

- Endocrine Disruption :

- BDE-153 : Induces insulin resistance in mice via upregulation of leptin and PPARγ and suppression of adiponectin, leading to pancreatic β-cell hyperplasia .

- BDE-47 : Promotes oxidative stress and inflammation in liver and brain tissues, with elevated IL-6 and TNF-α levels .

- BDE-99 : Linked to developmental neurotoxicity and impaired learning in animal models .

- Human Health Risks :

Environmental and Human Exposure Trends

- Environmental Prevalence : BDE-153 constitutes ~20% of total PBDEs in marine mammals, whereas BDE-47 dominates in freshwater ecosystems and human samples .

- Temporal Trends : BDE-153 levels in Californian women’s serum (2011–2015) averaged 0.015 ng/mL, lower than BDE-47 (0.032 ng/mL) but with slower decline rates due to persistence .

- Geographic Variation: North American populations exhibit 10–100× higher BDE-153 body burdens than Europeans, reflecting historical use patterns .

Biologische Aktivität

2,2',4,4',5,5'-Hexabromodiphenyl ether (BDE-153) is a member of the polybrominated diphenyl ethers (PBDEs) family, widely used as a flame retardant in various consumer products. Its chemical formula is C₁₂H₄Br₆O, with a molecular weight of 643.58 g/mol. The compound has raised significant environmental and health concerns due to its persistence and potential biological effects.

Chemical Structure and Properties

- Chemical Formula: C₁₂H₄Br₆O

- Molecular Weight: 643.58 g/mol

- CAS Registry Number: 68631-49-2

- IUPAC Name: this compound

BDE-153 has been shown to interfere with various biological processes:

- Neurotoxicity: Research indicates that BDE-153 affects neuronal cultures by altering protein kinase C (PKC) translocation. This disruption can lead to neurodevelopmental issues and cognitive impairments.

- Endocrine Disruption: Studies suggest that BDE-153 may influence insulin secretion and adipokine expression, potentially contributing to metabolic disorders such as obesity and diabetes .

- Reproductive Toxicity: BDE-153 has been implicated in reproductive toxicity through its effects on hormone signaling pathways.

Case Studies

- Neurotoxic Effects in Rodent Models:

- Metabolic Disruption:

Toxicological Profile

The toxicological profile of BDE-153 is characterized by:

- Persistence in the Environment: BDE-153 is resistant to degradation, leading to bioaccumulation in wildlife and humans.

- Toxicity Levels: The compound exhibits higher toxicity compared to lower brominated congeners due to its structural characteristics that enhance its ability to disrupt biological processes.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying BDE-153 in environmental and biological matrices?

- Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) using isotope dilution (e.g., [¹³C]-labeled BDE-153) is widely employed for quantification. Calibration standards (e.g., 100 µg/mL in isooctane) ensure accuracy, and matrix-matched controls address lipid interference in biological samples .

- Key Considerations : Optimize column selection (e.g., DB-5MS) to resolve co-eluting congeners like BDE-154 and BDE-152. Quality assurance requires adherence to EPA Method 1600 series protocols .

Q. How is human exposure to BDE-153 assessed in epidemiological studies?

- Methodology : Serum lipid-adjusted concentrations are measured via GC-MS, with geometric mean levels reported (e.g., 5.7 ng/g lipid in U.S. populations). Stratified regression analyses account for age, sex, and ethnicity, as exposure varies demographically (e.g., higher levels in Mexican Americans) .

- Limitations : Back-extrapolation models using pharmacokinetic data (e.g., Super Learner algorithms) may estimate prenatal exposure from postnatal serum levels .

Q. What regulatory frameworks govern BDE-153 research and usage?

- Regulatory Context : BDE-153 is listed under the Stockholm Convention (Annex A) as a persistent organic pollutant (POP) due to its bioaccumulation and toxicity. The U.S. EPA IRIS program established a reference dose (RfD) of 1 × 10⁻⁴ mg/kg/day for oral exposure .

Advanced Research Questions

Q. What experimental designs address contradictions in BDE-153 toxicity data across in vitro and in vivo models?

- Conflict Resolution : Discrepancies in thyroid disruption mechanisms (e.g., receptor antagonism vs. transport inhibition) require cross-model validation. For example:

- Use transgenic rodent models to isolate thyroid receptor (TRβ) interactions.

- Pair in vitro assays (e.g., GH3 cell proliferation) with metabolomic profiling of serum samples .

Q. How do photodegradation pathways of BDE-153 vary across environmental matrices?

- Mechanistic Insights : In hexane, sunlight induces sequential debromination to form penta- and tetra-BDEs via C-Br bond cleavage. In aqueous matrices, hydroxyl radicals (•OH) drive oxidation, producing brominated dibenzofurans (PBDFs) .

- Experimental Design : Use quantum chemical calculations (e.g., DFT) to predict reaction intermediates, validated by LC-MS/MS identification of photoproducts .

Q. What computational models predict the environmental fate of BDE-153?

- Modeling Approach : Fugacity-based models (e.g., TaPL3) incorporate log KOW (6.9–7.5) and half-lives in air (t₁/₂ = 15–30 days) to simulate partitioning into sediments and biota. Sensitivity analyses reveal temperature-dependent biodegradation as a key uncertainty .

- Validation : Compare predicted vs. measured concentrations in longitudinal lake sediment cores to refine degradation rate constants .

Data Contradiction Analysis

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for BDE-153 in aquatic ecosystems?

- Resolution Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.